molecular formula C9H19NO3 B115371 N-Boc-(R)-(+)-2-amino-1-butanol CAS No. 150736-71-3

N-Boc-(R)-(+)-2-amino-1-butanol

Cat. No.: B115371
CAS No.: 150736-71-3
M. Wt: 189.25 g/mol
InChI Key: LQRGWGOFPUXNOV-SSDOTTSWSA-N
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Description

“N-Boc-®-(+)-2-amino-1-butanol” is a compound that belongs to the class of tert-butyl carbamates or Boc-protected amines . The Boc group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol has been described .


Molecular Structure Analysis

The molecular formula of “N-Boc-®-(+)-2-amino-1-butanol” is C9H19NO3 . Its molecular weight is 189.25 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical and Chemical Properties Analysis

“N-Boc-®-(+)-2-amino-1-butanol” is a solid compound with a melting point of 40-45°C .

Scientific Research Applications

Thermodynamic Models and Solubility Studies

A study by Fan et al. (2016) explored the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is structurally related to N-Boc-(R)-(+)-2-amino-1-butanol. They used a gravimetric method to measure the solubility in various solvents and found that rising temperatures increased solubility. This research aids in understanding the solid–liquid equilibrium data, which is crucial for the development and processing of pharmaceuticals and fine chemicals (Fan et al., 2016).

Synthesis and Medicinal Chemistry Applications

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, using N-Boc and other protecting groups. These amino acids were used in model peptides and detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Catalysis and Amination

Heydari et al. (2007) described the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant to the synthesis of N-Boc-protected amino acids. This method avoids side products like isocyanates and ureas, important for the synthesis of multifunctional targets (Heydari et al., 2007).

Development of Modular Dipeptide-Analogue Ligands

Pastor, Vaestilae, and Adolfsson (2003) developed a library of dipeptide-analogue ligands, including N-Boc-protected alpha-amino acids. These were used as catalysts for enantioselective reduction of acetophenone under transfer hydrogenation conditions, demonstrating their utility in asymmetric synthesis (Pastor, Vaestilae, & Adolfsson, 2003).

Chemoselective Protection of Amines

Heydari, Khaksar, and Tajbakhsh (2008) developed a protocol for the chemoselective mono-N-Boc protection of various amines. This technique is efficient and straightforward, allowing for the selective protection of amines in diverse molecular structures (Heydari, Khaksar, & Tajbakhsh, 2008).

N-Amination of Amino Acids

Baburaj and Thambidurai (2012) used N-Boc-O-tosyl hydroxylamine as an NH-Boc transfer reagent for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids. These compounds are valuable intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Mechanism of Action

Target of Action

N-Boc-®-(+)-2-amino-1-butanol, also known as ®-tert-Butyl (1-hydroxybutan-2-yl)carbamate, is primarily used as a protective group in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting these amine groups during chemical reactions . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . The compound is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Result of Action

The result of the compound’s action is the successful protection of amine groups during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .

Action Environment

The action of N-Boc-®-(+)-2-amino-1-butanol can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of strong bases or nucleophiles . Additionally, the efficiency of the Boc group’s cleavage can be influenced by the acidity of the environment .

Future Directions

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGWGOFPUXNOV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465741
Record name N-Boc-(R)-(+)-2-amino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150736-71-3
Record name N-Boc-(R)-(+)-2-amino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150736-71-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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